molecular formula C11H10ClNO2 B11477368 8-chloro-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one

8-chloro-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one

Cat. No.: B11477368
M. Wt: 223.65 g/mol
InChI Key: CCNOKRSKRDRWEA-UHFFFAOYSA-N
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Description

8-chloro-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one is a synthetic compound belonging to the class of heterocyclic organic compounds. This compound is characterized by its unique tricyclic structure, which includes a quinoline core fused with an oxazine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-chloroquinoline-3-carbaldehyde with an amino alcohol in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired oxazine-quinoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-chloro-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-chloro-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-chloro-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one apart is its unique oxazine ring fused to the quinoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

8-chloro-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-2-one

InChI

InChI=1S/C11H10ClNO2/c12-8-3-4-9-11-7(8)2-1-5-13(11)10(14)6-15-9/h3-4H,1-2,5-6H2

InChI Key

CCNOKRSKRDRWEA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC3=C2N(C1)C(=O)CO3)Cl

Origin of Product

United States

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